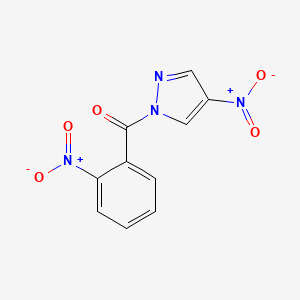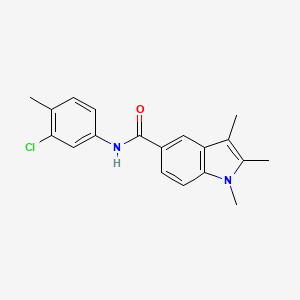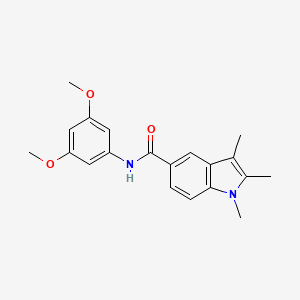![molecular formula C15H18N4O4 B4339208 (3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE](/img/structure/B4339208.png)
(3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
Descripción general
Descripción
(3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a pyrazole ring, a furan ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also helps in scaling up the production process while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
(3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of (3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 3-methyl-1-phenyl-5-pyrazolylpiperazine and 3-methyl-1-phenyl-5-pyrazolylpiperidine. These compounds share structural similarities with (3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE but differ in their specific functional groups and ring structures .
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a furan ring, and a piperidine ring, along with the presence of a nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-11-3-2-6-17(8-11)15(20)14-5-4-13(23-14)10-18-9-12(7-16-18)19(21)22/h4-5,7,9,11H,2-3,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPCORLWYYEUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate](/img/structure/B4339137.png)
![4-bromo-N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4339140.png)
![4-[(2-chlorophenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B4339165.png)


![N'-{3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B4339176.png)

![1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4339192.png)
![N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4339195.png)
![N-[4-(diethylamino)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B4339200.png)

![2-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B4339227.png)
![1-(2-furyl)-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanone](/img/structure/B4339230.png)
![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE](/img/structure/B4339232.png)
